O-cyclobutyl-2-methylserine

Description

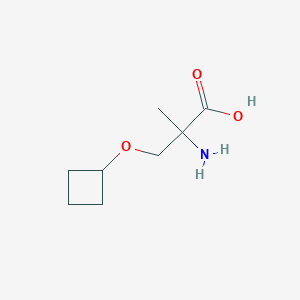

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-cyclobutyloxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(9,7(10)11)5-12-6-3-2-4-6/h6H,2-5,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCPKDPUHFKMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1CCC1)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereocontrolled Synthesis and Chemical Derivatization of O Cyclobutyl 2 Methylserine

Chemical Transformations and Functional Group Interconversions on O-Cyclobutyl-2-methylserine Scaffolds

Once the core structure of this compound is assembled, further chemical modifications are often necessary to complete the synthesis or to generate a library of related compounds for structure-activity relationship studies.

The presence of both an amino and a carboxyl group necessitates a robust protecting group strategy to prevent unwanted side reactions, such as polymerization, during synthesis. researchgate.net The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the ability to remove them selectively (orthogonality).

For the α-amino group, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are commonly used. masterorganicchemistry.com The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org The Cbz group is stable to acidic and basic conditions but can be removed cleanly by catalytic hydrogenation (e.g., H₂/Pd-C), which is a very mild method. masterorganicchemistry.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is another important amine protecting group, noted for its lability to basic conditions (e.g., piperidine), offering an orthogonal removal strategy to both Boc and Cbz. researchgate.net

The carboxylic acid is typically protected as an ester, such as a methyl (Me) or ethyl (Et) ester, which can be hydrolyzed under basic conditions (saponification). A benzyl (Bn) ester offers an alternative that can be removed via hydrogenation, often simultaneously with a Cbz group. A tert-butyl (tBu) ester is cleaved under acidic conditions, often concurrently with a Boc group. rsc.org

The following table details common protecting groups used in amino acid synthesis.

| Functional Group | Protecting Group | Abbreviation | Common Introduction Reagent | Cleavage Conditions |

| Amino | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA, HCl) organic-chemistry.org |

| Amino | Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) researchgate.net |

| Carboxyl | Benzyl Ester | Bn | Benzyl alcohol, Acid catalyst | Catalytic Hydrogenation (H₂/Pd-C) |

| Carboxyl | tert-Butyl Ester | tBu | Isobutylene, Acid catalyst | Strong Acid (e.g., TFA) rsc.org |

| Carboxyl | Methyl/Ethyl Ester | Me/Et | Methanol/Ethanol, Acid catalyst | Base Hydrolysis (Saponification) |

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for rapidly generating analogs from a common advanced intermediate. bohrium.com For a molecule like this compound, LSF can be performed on the free amino or carboxyl groups after selective deprotection.

The free amine can undergo a variety of transformations, including acylation to form amides, sulfonylation to form sulfonamides, or reductive amination to introduce new alkyl groups. The carboxyl group can be converted into a range of amides by coupling with different amines using standard peptide coupling reagents (e.g., DCC, HATU). Palladium-catalyzed reactions have also been employed for the late-stage diversification of complex amino acids and peptides, for example, through C-H activation to form new C-C bonds. acs.org Photochemical methods, such as the aza-Zimmerman–O'Connell–Griffin (aza-ZOG) reaction, offer a reagent-free approach for the N-functionalization of unprotected amino acids and peptides under visible light. rsc.org

Protecting Group Strategies in Complex Syntheses

Biocatalytic Approaches and Enzymatic Resolutions in this compound Synthesis

Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical synthesis. rsc.orgresearchgate.net Enzymes can perform reactions with exceptional enantioselectivity and regioselectivity under mild conditions.

A key biocatalytic strategy for obtaining enantiopure α-methylserine derivatives is enzymatic kinetic resolution . lodz.pl This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the transformed product. For example, lipases such as Novozym® 435 (lipase B from Candida antarctica) have been shown to be highly effective in the O-acetylation of racemic N-benzoyl-α-methylserine ethyl ester. lodz.plresearchgate.net The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. At approximately 50% conversion, both the remaining (S)-ester and the produced (R)-O-acetyl ester can be isolated with high enantiomeric excess. lodz.pl

| Enzyme | Substrate | Reaction | Key Conditions | Result |

| Novozym® 435 | (±)-N-Benzoyl-α-methylserine ethyl ester | O-Acetylation | Isopropenyl acetate, Hexane/THF | (S)-ester (94% ee) and (R)-O-acetyl ester (82% ee) at 54% conversion. lodz.pl |

| Lipozyme® TL IM | (±)-N-Benzoyl-α-methylserine ethyl ester | O-Acetylation | Vinyl acetate | Low enantioselectivity (E < 10). researchgate.net |

Direct asymmetric synthesis using enzymes is also a viable route. α-Methylserine aldolase from organisms like Variovorax paradoxus catalyzes the reversible aldol (B89426) addition of formaldehyde (B43269) to L-alanine to produce α-methyl-L-serine. tandfonline.com This enzyme, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, provides a direct biocatalytic pathway to the α-methyl-L-serine core. tandfonline.com Furthermore, enzymatic desymmetrization of prochiral α,α-disubstituted malonate diesters using esterases, such as porcine liver esterase (PLE), can produce chiral half-esters with high enantiomeric excess. nih.gov These intermediates can then be converted into the corresponding α-quaternary amino acid via a Curtius rearrangement. nih.govdntb.gov.ua

Applications in Peptide and Peptidomimetic Design

Strategic Incorporation of O-Cyclobutyl-2-methylserine into Peptide Chains

No information is available on the methods or strategic considerations for incorporating this compound into peptide sequences.

Rational Design and Synthesis of this compound-Containing Peptidomimetics

There is no available literature on the design or synthesis of peptidomimetics that contain the this compound residue.

Macrocyclization Techniques for Enhanced Conformational Control

No research has been published detailing macrocyclization techniques involving this compound.

Evaluation of Conformational Impact of this compound Residues

The conformational effects of incorporating this compound into peptides or peptidomimetics have not been studied or reported.

Construction of Combinatorial Libraries Utilizing this compound Analogs

There is no evidence of combinatorial libraries being constructed using this compound or its analogs.

Molecular Interactions and Biochemical Pathway Modulation

Elucidation of Interactions with Enzyme Systems

The structure of O-cyclobutyl-2-methylserine, featuring both an α-methyl group and an O-cyclobutyl ether linkage, suggests potential interactions with various enzyme systems, particularly those involved in peptide and amino acid metabolism.

Serine peptidases are a major class of proteolytic enzymes crucial in numerous physiological processes. Their active site contains a critical serine residue that acts as a nucleophile. Analogs of this compound, such as peptidyl derivatives of α-aminoalkylphosphonate diphenyl esters, have been identified as potent, irreversible inhibitors of serine proteases like chymotrypsin, elastase, and dipeptidyl peptidase IV (DPP-IV). google.com The mechanism involves the phosphonate (B1237965) acting as a transition-state analog, forming a stable, covalent bond with the active site serine. google.com

Moreover, simple O-alkylated serine derivatives, such as O-methylserine, are recognized as potential tools to trap enzymatic nucleophiles like the serine hydroxyl group (Ser-OH). gatech.edu Patents related to serine peptidase modulators frequently list O-methylserine as a relevant compound, indicating its role in modulating the activity of these enzymes. google.is The inhibitory potency of such compounds can be enhanced by making the phosphorus atom in phosphonate derivatives more electrophilic, which accelerates the reaction with the active site serine. google.com Given these findings, this compound is predicted to exhibit inhibitory activity against certain serine peptidases, with the cyclobutyl group influencing binding specificity and the α-methyl group providing steric hindrance and potential resistance to degradation.

The α-methyl group present in this compound is a key structural feature known to confer resistance to enzymatic degradation. For instance, in the development of glucagon (B607659) analogs, the substitution of serine at position 2 with an α-aminoisobutyric acid (Aib) moiety, which also contains an α-methyl group, was shown to prevent enzymatic degradation by dipeptidyl peptidase-4 (DPP-4). nih.gov This suggests that this compound would likely be resistant to enzymes that metabolize natural L-amino acids, potentially increasing its biological half-life.

The study of mechanism-based enzyme inhibition (MBI) reveals that the kinetic parameters, such as the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I), are critical for predicting in vivo effects. nih.gov While no specific data exists for this compound, its structural similarity to known enzyme inhibitors suggests that a careful evaluation of these parameters would be necessary to understand its full enzymatic interaction profile. nih.gov

Characterization of Serine Peptidase Modulation by this compound Analogs

Receptor Binding and Signaling Pathway Perturbation Studies

The amino acid-like structure of this compound suggests it may interact with receptors that bind endogenous amino acids or their derivatives, such as glutamate (B1630785) and acetylcholine (B1216132) receptors.

Significant research on analogs indicates a strong potential for interaction with metabotropic glutamate receptors (mGluRs). The α-methyl derivative of a related compound, (RS)-α-methylserine-O-phosphate (MSOP), has been identified as a novel, selective, and competitive antagonist for a specific subtype of mGluRs. nih.gov MSOP selectively antagonizes the L-AP4-sensitive presynaptic mGluR (a Group III mGluR), which is involved in modulating synaptic transmission. nih.govacs.org

The structural modifications on the core amino acid structure are critical for determining receptor affinity and activity. For example, adding an α-methyl group to the mGluR agonist serine-O-phosphate converts it into a selective antagonist. nih.gov Further, studies on aminocyclopentanetricarboxylic acids (structurally related to the cyclobutyl group) show that stereochemistry and the position of functional groups can dramatically alter activity, converting an agonist into an antagonist or changing its selectivity across mGluR subtypes. acs.org

| Compound | Receptor Target | Activity | Apparent KD (μM) | Reference |

|---|---|---|---|---|

| (RS)-α-methylserine-O-phosphate (MSOP) | L-AP4-sensitive presynaptic mGluR (Group III) | Selective Antagonist | 51 | nih.gov |

| (RS)-α-methylserine-O-phosphate (MSOP) | (1S,3S)-ACPD-sensitive presynaptic mGluR (Group II) | Weak Antagonist | > 700 | nih.gov |

| MSOP Monophenyl Ester (MSOPPE) | (1S,3S)-ACPD-sensitive presynaptic mGluR (Group II) | Antagonist | 73 | nih.gov |

| MSOP Monophenyl Ester (MSOPPE) | L-AP4-sensitive presynaptic mGluR (Group III) | Antagonist | 221 | nih.gov |

The potential for interaction with muscarinic acetylcholine receptors (mAChRs) is also suggested by studies on structurally diverse molecules. Unexpectedly, certain hallucinogenic phenethylamine-ergoline hybrid molecules were found to possess significant affinity for muscarinic receptors, acting as antagonists. acs.org This discovery highlights that compounds not resembling traditional muscarinic ligands can still interact with these receptors, often influenced by hydrophobic substituents. acs.org

Muscarinic receptor agonists can exhibit functional dopamine (B1211576) antagonism, making them targets for treating conditions like schizophrenia. plos.org The activity of ligands at muscarinic receptors is highly dependent on their chemical structure, including substitutions on the core molecule. uobasrah.edu.iq For instance, an α-substitution on the choline (B1196258) moiety of acetylcholine decreases muscarinic activity. uobasrah.edu.iq Given that this compound is an α-substituted amino acid, it could potentially modulate muscarinic receptor activity, though its specific agonist or antagonist profile would require experimental validation.

Investigation of Glutamate Receptor Subtype Modulation

Impact on Cellular Amino Acid Transport Systems

Non-natural amino acids like this compound must cross the cell membrane to exert intracellular effects, a process mediated by specific amino acid transporters. researchgate.net The primary systems for large, hydrophobic amino acids are the sodium-independent System L transporters, such as L-type amino acid transporter 1 (LAT1), and the sodium-dependent Systems A and ASC. google.com

The α-methyl group is a critical determinant of transporter selectivity. Studies on 3-fluoro-l-α-methyl-tyrosine (FAMT) have shown that the α-methyl moiety is responsible for its high selectivity for LAT1 over the related transporter LAT2. snmjournals.org This selectivity is significant because LAT1 is frequently overexpressed in various cancers. google.comsnmjournals.org Therefore, this compound is predicted to be a substrate for the LAT1 transporter.

Inhibition studies on various tumor cell lines using the System L inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) have demonstrated significant blocking of the uptake of other cyclic amino acids, confirming the primary role of this system. acs.org

| Cell Line | Transport Inhibitor | Target System | % Inhibition of Uptake | Reference |

|---|---|---|---|---|

| 9L (Rat Gliosarcoma) | BCH | System L | 83% | acs.org |

| Alanine, Serine, Cysteine | System ASC | 53% | acs.org | |

| MeAIB | System A | No reduction | acs.org | |

| DU145 (Human Prostate Carcinoma) | BCH | System L | 94% | acs.org |

| Alanine, Serine, Cysteine | System ASC | 83% | acs.org | |

| MeAIB | System A | 7% | acs.org |

The transport of amino acids is complex, with some transporters like ATB^0,^+ capable of transporting both L- and D-enantiomers of serine with similar affinity, indicating that stereochemistry is not always a discriminating factor for all transporters. nih.gov

Interference with Specific Intracellular Biochemical Cascades, including Ubiquitin Ligase Systems and Bacterial Recombination

Extensive searches of scientific literature and patent databases did not yield specific research findings on the direct interference of this compound with intracellular biochemical cascades, such as ubiquitin ligase systems or bacterial recombination. While the academic and commercial interest in synthetic amino acids for the development of novel therapeutics, including peptide-based inhibitors of components of the ubiquitin-proteasome system, is significant, specific data detailing the activity of this compound in these pathways is not publicly available.

The ubiquitin-proteasome pathway is a critical cellular process in eukaryotes, responsible for the degradation of a majority of intracellular proteins. This pathway involves a sequential cascade of enzymatic reactions carried out by ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). The E3 ligases are of particular interest as therapeutic targets due to their substrate specificity. Research into small molecules and peptidomimetics that can modulate the activity of specific E3 ligases is an active area of drug discovery. However, there is no published research that specifically implicates this compound as an inhibitor or modulator of any known ubiquitin ligase.

Similarly, bacterial recombination is a fundamental process for DNA repair and genetic exchange in prokaryotes. It involves a set of specialized proteins that mediate the exchange of DNA strands. While the development of novel antibacterial agents that target essential bacterial processes is a crucial area of research, there is no available data to suggest that this compound interferes with bacterial recombination pathways.

The absence of specific data prevents the creation of a detailed analysis or data tables regarding the effects of this compound on these particular biochemical systems. The current publicly accessible information on this compound is largely limited to its chemical properties and availability for research purposes. Future experimental studies would be required to elucidate any potential role of this compound in modulating ubiquitin ligase activity or bacterial recombination.

Computational Chemistry and Structural Biology Investigations

Structure-Based Drug Design (SBDD) and Ligand-Target Docking Studies for O-Cyclobutyl-2-methylserine

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of a biological target, such as a protein or enzyme, to design and optimize ligands. Molecular docking is a cornerstone of SBDD, simulating the binding of a ligand to a target's active site to predict its preferred orientation and binding affinity.

For this compound, a logical first step would be to identify potential biological targets. Given its structural similarity to serine, it could be investigated as a potential inhibitor or substrate for enzymes that process serine, such as serine proteases or transporters like the Alanine-Serine-Cysteine Transporter (ASCT2). nih.govacs.orgplos.org

The docking process would involve:

Target Preparation: Obtaining a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogens, assigning charges, and defining the binding pocket. researchgate.net

Ligand Preparation: Generating a 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using algorithms like AutoDock Vina or GOLD to place the ligand into the binding site in multiple possible conformations and orientations. d-nb.info

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates binding free energy. The best poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).

The α-methyl group is known to restrict the conformational flexibility of amino acids, which can be advantageous for binding by reducing the entropic penalty upon complex formation. enamine.netnih.gov The cyclobutyl ether moiety would likely participate in hydrophobic interactions within the binding pocket. mdpi.com Docking studies could systematically explore how these features contribute to binding affinity and selectivity.

Table 1: Hypothetical Docking Results of this compound Analogs Against a Putative Serine Protease Target

| Compound ID | Analog Structure | Modification from Parent | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Parent-01 | This compound | - | -8.2 | H-bond with Ser195; Hydrophobic contact with pocket |

| Analog-02 | O-cyclopentyl-2-methylserine | Cyclobutyl → Cyclopentyl | -8.5 | Enhanced hydrophobic packing |

| Analog-03 | O-cyclobutyl-serine | Removal of α-methyl | -7.5 | Increased flexibility, potential loss of optimal pose |

| Analog-04 | O-cyclobutyl-2-ethylserine | α-methyl → α-ethyl | -7.9 | Potential steric clash in α-methyl sub-pocket |

Ligand-Based Drug Design (LBDD) Approaches for Novel this compound Analogs

When the 3D structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) methods are employed. These approaches use the information from a set of known active and inactive molecules to derive a model that predicts the activity of new compounds.

A primary LBDD technique is Quantitative Structure-Activity Relationship (QSAR) analysis. psu.edusymbiosisonlinepublishing.com For this compound, a 3D-QSAR study could be performed on a series of analogs to correlate their structural features with biological activity. This involves:

Dataset Assembly: Synthesizing or acquiring a series of analogs with varied substituents on the cyclobutyl ring or other positions.

Descriptor Calculation: For each analog, calculating a range of molecular descriptors that quantify physicochemical properties. These can include steric parameters (e.g., Isotropic Surface Area, ISA), electronic properties (e.g., Electronic Charge Index, ECI), and hydrophobicity (logP). scispace.comnih.gov

Model Generation: Using statistical methods like Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the observed biological activity (e.g., IC₅₀). mdpi.com

The resulting QSAR model can be used to predict the activity of unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources.

Table 2: Example of a Dataset for a Hypothetical QSAR Study of this compound Analogs

| Analog ID | R-Group on Cyclobutyl Ring | ISA (Ų) | ECI | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | -H | 215.4 | 0.12 | 6.5 | 6.4 |

| 2 | -F | 218.1 | 0.35 | 6.8 | 6.9 |

| 3 | -OH | 225.6 | 0.41 | 7.1 | 7.0 |

| 4 | -CH₃ | 230.2 | 0.11 | 6.3 | 6.3 |

Theoretical Studies on Conformational Preferences and Stereochemical Effects

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Theoretical studies are crucial for understanding the conformational landscape of this compound, which is shaped by the interplay between the restricted α,α-disubstituted center and the puckered cyclobutyl ring. fiveable.menih.gov

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure. hilarispublisher.comacs.org These calculations can determine the relative energies of different conformers, the geometry of transition states, and properties like charge distribution and reactivity. researchgate.netnih.gov

For this compound, QM calculations would be essential to:

Analyze Ring Pucker: The cyclobutyl ring is not planar and exists in puckered conformations. fiveable.meresearchgate.net QM can precisely calculate the energy barrier between these conformers.

Determine Rotational Barriers: Analyze the rotation around the Cα-Cβ and Cβ-O bonds to identify the most stable side-chain orientations.

Predict Reactivity: Calculate parameters like molecular electrostatic potential to predict sites susceptible to metabolic attack or interaction with a target.

Table 3: Hypothetical Relative Energies of this compound Conformers from QM Calculations

| Conformer Description | Dihedral Angle (N-Cα-Cβ-O) | Cyclobutyl Pucker | Relative Energy (kcal/mol) (Method: B3LYP/6-31G*) |

| 1 | gauche (-60°) | Puckered | 0.00 (Global Minimum) |

| 2 | anti (180°) | Puckered | +1.25 |

| 3 | gauche (+60°) | Puckered | +0.95 |

| 4 | gauche (-60°) | Planar (TS) | +4.50 |

While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov By simulating this compound in a box of water molecules, MD can reveal its dynamic behavior in a solution, mimicking physiological conditions. rsc.orgrsc.org

Key insights from MD simulations would include:

Solvation Structure: How water molecules organize around the compound, particularly around the hydrophobic cyclobutyl group and the polar amino and carboxyl groups.

Conformational Stability: Observing which conformations (identified by QM) are stable over time in solution and how frequently the molecule transitions between them.

Hydrogen Bonding: Analyzing the dynamics of intramolecular and intermolecular (with water) hydrogen bonds. frontiersin.org

These simulations rely on force fields (e.g., AMBER, CHARMM, GROMOS) to define the physics governing atomic interactions. acs.org

Table 4: Hypothetical Setup and Analysis Plan for an MD Simulation of this compound

| Parameter | Value / Description |

| Force Field | AMBER ff14SB for the amino acid, TIP3P for water |

| System | 1 this compound molecule in a 40Å x 40Å x 40Å box of water |

| Simulation Time | 500 nanoseconds |

| Properties to Analyze | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs) for water around solute, Hydrogen Bond lifetime, Dihedral angle distributions |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Application of Machine Learning in Predicting this compound Bioactivity

Machine Learning (ML) is revolutionizing drug discovery by building predictive models from large datasets. mdpi.comresearchgate.net An ML model could be trained to predict the bioactivity of novel this compound analogs. nih.gov

The typical workflow involves:

Data Curation: Assembling a large dataset of diverse amino acid analogs with their experimentally measured bioactivities against a specific target.

Featurization: Converting each molecule into a numerical fingerprint or a set of calculated descriptors (as in QSAR). biorxiv.org

Model Training: Using algorithms like Random Forests, Support Vector Machines, or Neural Networks to learn the relationship between the molecular features and bioactivity. mdpi.com

Prediction: Using the trained model to predict the activity of a virtual library of new this compound analogs, identifying high-potential candidates for synthesis.

This approach is powerful for exploring a vast chemical space much faster than what is possible with physical experiments, accelerating the discovery of lead compounds.

Table 5: Illustrative Training Data for an ML Bioactivity Prediction Model

| SMILES String | Molecular Weight | LogP | Number of H-Bond Donors | Known Activity (pIC₅₀) |

| C1CC(OC(C(N)(C)C(=O)O)C)C1 | 187.22 | 0.85 | 2 | 6.5 |

| C1CCC(OC(C(N)(C)C(=O)O)C)C1 | 201.25 | 1.20 | 2 | 6.8 |

| C1CC(C(F)C1)OC(C(N)(C)C(=O)O)C | 205.22 | 0.95 | 2 | 7.2 |

| ... | ... | ... | ... | ... |

Advanced Analytical Techniques for O Cyclobutyl 2 Methylserine Research

Chiral Chromatography for Enantiomeric Purity Assessment

The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical task in pharmaceutical and chemical analysis, as different enantiomers of a compound can exhibit distinct biological activities. csfarmacie.cz High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the enantioseparation of chiral compounds like O-cyclobutyl-2-methylserine. csfarmacie.cz

The principle of chiral chromatography lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. gcms.cz For amino acids and their derivatives, several types of CSPs have proven effective, including those based on cyclodextrins, macrocyclic antibiotics, and polysaccharide derivatives like cellulose (B213188) and amylose. csfarmacie.czsigmaaldrich.comresearchgate.net The choice of CSP and mobile phase composition, which can include various organic modifiers such as methanol, ethanol, and acetonitrile, significantly influences the selectivity and resolution of the separation. csfarmacie.cz

In the context of analyzing amino acid purity, it is important to consider that hydrolysis of a peptide can induce racemization, complicating the determination of the original enantiomeric composition. cat-online.com Therefore, methods that minimize or account for hydrolysis-induced racemization are preferred. cat-online.comnih.gov Direct analysis of the amino acid derivative without prior hydrolysis, when feasible, can provide a more accurate assessment of enantiomeric purity. cat-online.com

Table 1: Common Chiral Stationary Phases for Amino Acid Enantioseparation

| CSP Type | Common Selectors | Typical Mobile Phase Conditions |

| Cyclodextrin-based | Beta-cyclodextrin, Gamma-cyclodextrin | Reversed-phase, Normal-phase |

| Polysaccharide-based | Cellulose carbamates, Amylose esters | Normal-phase (Hexane/Alcohol) |

| Macrocyclic Antibiotic | Teicoplanin, Vancomycin | Reversed-phase, Polar organic |

This table provides a generalized overview of common CSPs used for amino acid separations. The optimal conditions for this compound would require specific method development.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Confirmation

The definitive structural elucidation of this compound requires the combined application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, which has a molecular weight of 173.21 g/mol , high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. sigmaaldrich.cn Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), helps to identify the different structural components of the molecule, such as the cyclobutyl and methylserine moieties. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions from amino acid samples for MS analysis. nih.govnih.gov

Table 2: Key Spectroscopic Data for 2-Methylserine (Parent Compound)

| Technique | Key Observations (for 2-Methylserine) | Reference |

| GC-MS | Shows characteristic fragmentation patterns. | nih.gov |

| LC-MS/MS | Precursor ion [M+H]+ at m/z 120, with specific product ions. | nih.gov |

| 1H NMR | Spectral data available for the parent compound. | nih.gov |

| 13C NMR | Spectral data available for the parent compound. | nih.gov |

This table summarizes available data for the parent compound, 2-methylserine. The analysis of this compound would show additional signals corresponding to the cyclobutyl group.

Radiosynthesis and Positron Emission Tomography (PET) Tracer Development based on this compound Scaffolds

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology and neurology to visualize biological processes in vivo. rsc.org The development of novel PET tracers, which are molecules labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), is a key area of research. rsc.orgnih.gov Amino acid-based radiotracers are particularly attractive for tumor imaging because cancer cells often exhibit upregulated amino acid transport to support their high proliferation rates. acs.org

Scaffolds based on non-natural amino acids, such as this compound, offer potential for developing new PET tracers. The structural modifications, like the introduction of a cyclobutyl group, can influence the tracer's transport mechanism, biodistribution, and tumor uptake. acs.org For instance, different amino acid transporters (e.g., System L, System A, System ASC) are involved in cellular uptake, and designing tracers that selectively target a specific transporter is a major goal. acs.orgresearchgate.net

The process of developing a PET tracer involves several stages:

Synthesis of a precursor molecule suitable for radiolabeling.

Radiosynthesis , which involves the incorporation of the radionuclide (e.g., ¹⁸F) into the precursor. This is often a rapid process due to the short half-life of the isotopes. acs.org

Purification and formulation of the final radiotracer. acs.org

Preclinical evaluation , including in vitro cell uptake studies and in vivo biodistribution and PET imaging studies in animal models to assess tumor targeting and clearance from non-target tissues. acs.org

While direct research on PET tracers derived from this compound is not detailed in the search results, extensive research on analogous fluorinated amino acids demonstrates the feasibility and potential of this approach. acs.orgresearchgate.net

X-ray Crystallography of this compound and Its Complexes with Biological Macromolecules

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic structure of a molecule. Obtaining a crystal structure of this compound would provide definitive confirmation of its stereochemistry and conformation. researchgate.net

Furthermore, co-crystallizing this compound or its derivatives with biological targets, such as enzymes or transport proteins, can offer invaluable insights into their binding interactions. acs.org This structural information is crucial for understanding the mechanism of action and for structure-based drug design. For example, the crystal structure of an inhibitor bound to its target protein can reveal key hydrogen bonds and hydrophobic interactions, guiding the design of more potent and selective inhibitors. acs.org

The process involves growing high-quality crystals of the compound or the compound-protein complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map, from which the atomic structure can be modeled. acs.org While no specific crystal structure of this compound is reported in the provided results, the successful crystallographic analysis of related amino acid derivatives and their complexes with proteins underscores the power of this technique in molecular research. acs.orgacs.org

Emerging Research Directions and Therapeutic Research Avenues

Exploration of O-Cyclobutyl-2-methylserine in Antimicrobial Research

The increasing challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. The incorporation of unnatural amino acids into antimicrobial peptides (AMPs) is a promising strategy to enhance their efficacy and overcome resistance mechanisms. asm.orgnih.govtandfonline.com this compound could serve as a valuable building block in this area.

The introduction of the O-cyclobutyl group can confer several advantageous properties to AMPs. The bulky and hydrophobic nature of the cyclobutyl moiety can enhance the peptide's interaction with and disruption of bacterial cell membranes, a key mechanism of action for many AMPs. nih.gov Furthermore, the α-methyl group on the serine residue can provide steric hindrance, making the peptide less susceptible to proteolytic degradation by bacterial proteases, thereby increasing its in vivo stability and bioavailability. nih.gov

Research in this area would focus on synthesizing AMPs where specific serine or other amino acid residues are replaced with this compound. The resulting peptides would then be evaluated for their antimicrobial activity against a panel of pathogenic bacteria, including multidrug-resistant strains. Key research findings would likely focus on the structure-activity relationship, comparing the modified AMPs to their natural counterparts.

Table 1: Potential Impact of this compound on Antimicrobial Peptide Properties

| Feature | Potential Advantage | Rationale |

| Enhanced Hydrophobicity | Increased membrane disruption | The cyclobutyl group increases the overall hydrophobicity, facilitating insertion into the lipid bilayer of bacterial membranes. nih.gov |

| Proteolytic Stability | Longer in vivo half-life | The α-methyl group can protect the peptide backbone from cleavage by proteases. nih.gov |

| Conformational Rigidity | Defined secondary structure | The cyclobutyl group can constrain the peptide's conformation, potentially leading to a more stable and active structure. nih.gov |

| Novelty | Circumvention of resistance | As a new structural motif, it is less likely to be recognized by existing bacterial resistance mechanisms. |

Development of this compound-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological pathways and identifying new drug targets. nih.gov The unique structure of this compound makes it an attractive candidate for the development of novel chemical probes.

The cyclobutyl group can serve multiple purposes in a chemical probe. It can act as a unique chemical handle for the attachment of reporter groups such as fluorophores or biotin, enabling the visualization and isolation of target proteins. Alternatively, the cyclobutyl ring itself could be part of a photoaffinity label, allowing for covalent cross-linking to interacting proteins upon photoactivation. acs.org The α-methyl group can provide conformational constraint, leading to more selective binding to the target protein.

The development of such probes would involve the synthesis of this compound derivatives functionalized with appropriate reporter or reactive groups. These probes could then be used in a variety of biological systems to study protein-protein interactions, enzyme activities, and other cellular processes.

Table 2: Potential Applications of this compound in Chemical Probe Development

| Probe Type | Potential Application | Key Feature of this compound |

| Affinity-Based Probes | Target identification and validation | The unique structure can provide specific binding to a target protein. |

| Activity-Based Probes | Enzyme activity profiling | The serine backbone could be modified to act as a warhead for specific enzyme classes. nih.gov |

| Photoaffinity Probes | Mapping protein-ligand interactions | The cyclobutyl group could be modified to be photoreactive. acs.org |

Integration of this compound into Next-Generation Drug Discovery Platforms

Modern drug discovery platforms, such as high-throughput screening (HTS) and DNA-encoded libraries (DELs), rely on the availability of diverse and novel chemical building blocks. google.com this compound represents a unique scaffold that can be integrated into these platforms to expand the chemical space available for drug discovery.

By incorporating this compound into combinatorial libraries, researchers can generate collections of novel compounds with unique three-dimensional shapes and functionalities. The constrained nature of the cyclobutyl ring and the α-methylation can lead to molecules with improved pharmacological properties, such as enhanced target affinity and selectivity. nih.gov

The integration of this compound into these platforms would require the development of robust synthetic methods for its incorporation into various molecular scaffolds. The resulting compound libraries could then be screened against a wide range of biological targets to identify new hit compounds for drug development programs.

Potential as a Building Block in Natural Product Synthesis or Analog Development

Natural products are a rich source of inspiration for the development of new drugs. The synthesis of natural product analogs containing unnatural amino acids is a common strategy to improve their therapeutic properties or to explore their mechanism of action. researchgate.net this compound is a promising building block for the synthesis of novel analogs of bioactive natural products.

Many natural products contain serine or α-methylserine residues. researchgate.net Replacing these residues with this compound could lead to analogs with altered biological activity, improved metabolic stability, or different pharmacokinetic profiles. The cyclobutyl group can also be used to mimic or replace other cyclic moieties present in natural products, potentially leading to simplified synthetic routes and novel biological activities. ingentaconnect.comopenmedicinalchemistryjournal.com

Research in this area would involve the total synthesis of natural product analogs incorporating this compound. These analogs would then be evaluated for their biological activity and compared to the parent natural product.

Table 3: Examples of Natural Product Classes for Potential Analog Development with this compound

| Natural Product Class | Potential Modification | Expected Outcome |

| Peptide Antibiotics | Replacement of serine/threonine residues | Enhanced stability and altered spectrum of activity. rsc.org |

| Cyclic Peptides | Introduction of conformational constraint | Improved receptor binding and oral bioavailability. |

| Alkaloids | Mimicking existing carbocyclic rings | Simplified synthesis and novel biological activity. openmedicinalchemistryjournal.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.